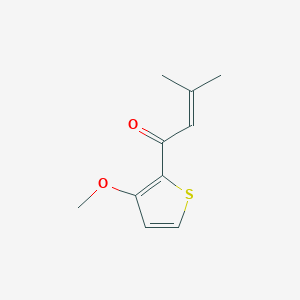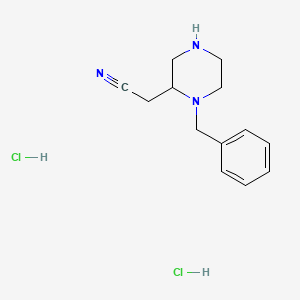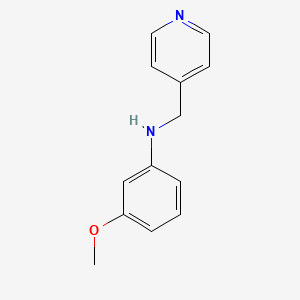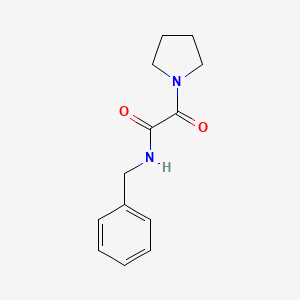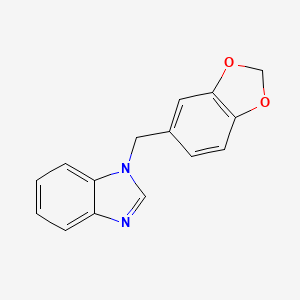
1-(1,3-Benzodioxol-5-ylmethyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-ylmethyl)benzimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic compound that contains both benzimidazole and benzodioxole rings. This compound has shown great potential in various research fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)benzimidazole is not fully understood. However, it has been proposed that it acts by binding to specific receptors in cells and modulating their activity. It has also been suggested that it may act by inhibiting certain enzymes involved in cellular processes.
Biochemical and physiological effects:
1-(1,3-Benzodioxol-5-ylmethyl)benzimidazole has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, reduce the viability of microorganisms, and inhibit the activity of certain enzymes. In vivo studies have shown that it can reduce tumor growth in animal models and enhance the bioavailability of certain drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)benzimidazole in lab experiments include its unique chemical structure, which allows it to interact with specific receptors and enzymes. It is also relatively easy to synthesize and purify. However, there are also limitations to its use. For example, it may exhibit toxicity at high concentrations, and its mechanism of action is not fully understood.
Direcciones Futuras
There are many future directions for research on 1-(1,3-Benzodioxol-5-ylmethyl)benzimidazole. One direction is to further study its potential use as an anticancer agent, and to investigate its mechanism of action in more detail. Another direction is to study its potential use as an antimicrobial agent, and to explore its activity against different types of microorganisms. Additionally, it may be possible to modify its chemical structure to enhance its activity or reduce its toxicity. Overall, 1-(1,3-Benzodioxol-5-ylmethyl)benzimidazole is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)benzimidazole involves a multi-step process. The first step involves the reaction of o-phenylenediamine with paraformaldehyde to form 2-(2-aminophenyl) benzimidazole. The second step involves the reaction of 2-(2-aminophenyl) benzimidazole with 1,3-benzodioxole-5-carboxaldehyde to form 1-(1,3-Benzodioxol-5-ylmethyl)benzimidazole. The final product is obtained by purification using column chromatography.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-ylmethyl)benzimidazole has been extensively studied for its potential applications in various scientific research fields. In medicinal chemistry, it has shown great potential as an anticancer agent, and it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antimicrobial agent, and it has been found to exhibit activity against a wide range of microorganisms. In biochemistry, it has been studied for its potential use as an enzyme inhibitor, and it has been found to inhibit the activity of certain enzymes. In pharmacology, it has been studied for its potential use as a drug delivery agent, and it has been found to enhance the bioavailability of certain drugs.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-4-13-12(3-1)16-9-17(13)8-11-5-6-14-15(7-11)19-10-18-14/h1-7,9H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKFAUUAWXYDBNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-bromo-4,5-dichloro-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B7451693.png)
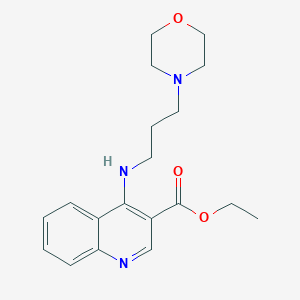
![Ethyl 4-[3-(dimethylamino)propylamino]quinoline-3-carboxylate](/img/structure/B7451705.png)
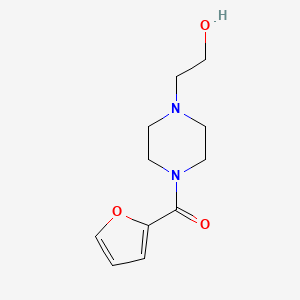
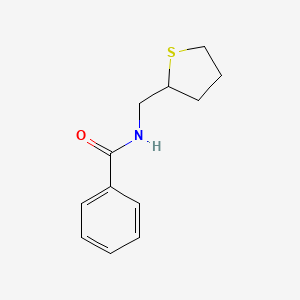


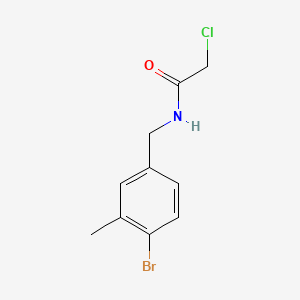
![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)
